molecular formula C17H20N4O3S B2525753 N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 919214-86-1

N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2525753
CAS No.: 919214-86-1
M. Wt: 360.43
InChI Key: MEFJIPVIIVMLID-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrimidine moiety, a sulfonamide group, and a pyrrolidine ring, which contribute to its biological interactions. The molecular formula is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol.

Property Value
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight298.34 g/mol
CAS Number2034434-37-0

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. It has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. The sulfonyl group and nitrogen atoms in the pyrrolidine and pyrimidine rings facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

  • Escherichia coli : MIC of 187 µg/mL
  • Klebsiella pneumoniae : MIC of 220 µg/mL
  • Staphylococcus aureus : MIC of >1000 µg/mL
  • Aspergillus niger : MIC of 1 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Cytotoxicity

In addition to antimicrobial effects, the compound exhibits cytotoxic properties against various cancer cell lines. Studies have reported IC50 values indicating significant growth inhibition in cancer cells, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:

  • Anticancer Activity : A study found that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of electronegative groups enhanced activity, indicating that structural optimization can lead to more potent derivatives.
  • Antimicrobial Efficacy : Comparative analysis with related compounds revealed that the presence of specific functional groups (e.g., sulfonamide) was crucial for antimicrobial activity. The compound's ability to form stable complexes with bacterial enzymes may explain its effectiveness.
  • Pharmacokinetics : Research on similar compounds highlighted the importance of solubility and metabolic stability in determining overall efficacy. The unique structural features of this compound suggest it may possess favorable pharmacokinetic properties.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-12-10-13(2)19-17(18-12)20-16(22)14-6-5-7-15(11-14)25(23,24)21-8-3-4-9-21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFJIPVIIVMLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.